![molecular formula C20H28N2O7 B12107034 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12107034.png)
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boc-Ala-D-Glu-OBzl can be synthesized through the condensation of the N-hydroxysuccinimidyl ester of Boc-L-Ala with the γ-benzyl ester of D-Glu in the presence of sodium bicarbonate (NaHCO3). This reaction is followed by amidation to obtain the desired compound . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for Boc-Ala-D-Glu-OBzl are not extensively documented, the general approach involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides, including Boc-Ala-D-Glu-OBzl, by sequentially adding amino acids to a growing peptide chain anchored to a solid support .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Ala-D-Glu-OBzl undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Deprotection: The Boc (tert-butoxycarbonyl) protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Deprotection: Trifluoroacetic acid (TFA) or other strong acids.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Hydrolysis: Formation of the corresponding carboxylic acids and amines.
Deprotection: Removal of the Boc group to yield the free amine.
Substitution: Formation of new ester or amide derivatives
Aplicaciones Científicas De Investigación
Boc-Ala-D-Glu-OBzl has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of larger peptides and proteins.
Protein-Protein Interactions: Investigating the binding mechanisms between proteins, enzymes, and small molecules.
Enzyme-Substrate Interactions: Studying the interactions between enzymes and their substrates.
Protein-Ligand Interactions: Exploring the binding affinity of proteins to various ligands .
Mecanismo De Acción
The mechanism of action of Boc-Ala-D-Glu-OBzl centers around its ability to form hydrogen bonds and covalent bonds with a diverse array of substrates. The specific amino acids in the compound, such as alanine and glutamic acid, enable it to interact with proteins, enzymes, and small molecules. This binding affinity is crucial for its role in peptide synthesis and protein interaction studies .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Glu-OBzl: An N-terminal protected amino acid used in solid-phase peptide synthesis.
Boc-L-Ala-D-iGln-OBzl: A derivative obtained by condensing Boc-L-Ala with the γ-benzyl ester of D-Glu
Uniqueness
Boc-Ala-D-Glu-OBzl is unique due to its specific combination of alanine and D-glutamic acid, which imparts distinct properties and reactivity. Its ability to form stable peptide bonds and interact with a wide range of substrates makes it a valuable tool in peptide synthesis and biochemical research .
Propiedades
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O7/c1-13(21-19(27)29-20(2,3)4)17(25)22-15(10-11-16(23)24)18(26)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H,21,27)(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFJVLAANHASBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
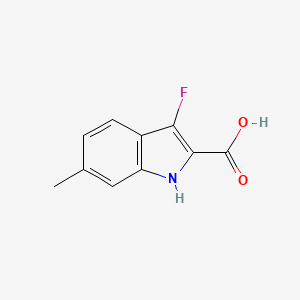

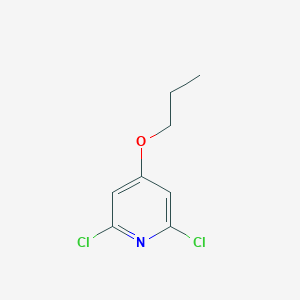

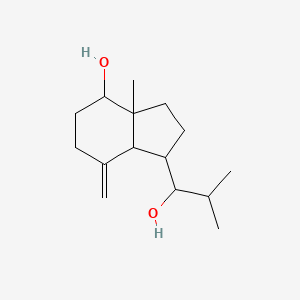
![tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B12106974.png)
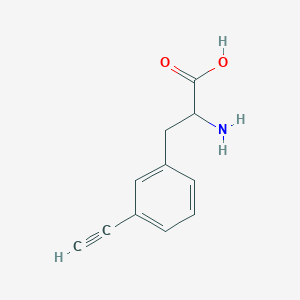


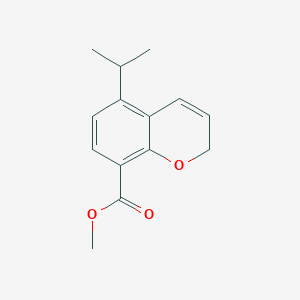
![[4-(Aminomethyl)-2-fluorophenyl]methanol](/img/structure/B12107004.png)
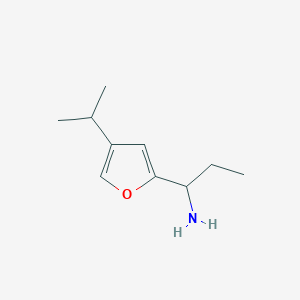
![4-Ethyl-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12107022.png)
![Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine](/img/structure/B12107026.png)
